REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][C:14]1[S:18][C:17]([C:19]([OH:21])=[O:20])=[CH:16][CH:15]=1.Br[CH2:23][CH2:24][CH:25]1[O:29][CH2:28][CH2:27][O:26]1>O1CCCC1.CCCCCC.C(#N)C>[O:26]1[CH2:27][CH2:28][O:29][CH:25]1[CH2:24][CH2:23][CH2:13][C:14]1[S:18][C:17]([C:19]([OH:21])=[O:20])=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
83.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
41.4 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(S1)C(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
57.9 g
|
Type
|
reactant
|
Smiles
|
BrCCC1OCCO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(S1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
After a 15 minute stir time
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the reaction temperature below −5° C
|
Type
|
CUSTOM
|
Details
|
the temperature below −5° C
|
Type
|
STIRRING
|
Details
|
The resultant dark green dianion solution was stirred at −15° C. to −10° C. for 90 minutes
|
Duration
|
90 min
|
Type
|
STIRRING
|
Details
|
the magenta-colored mixture was stirred for 3 hours at −10° C. to −5° C
|
Duration
|
3 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)CCCC1=CC=C(S1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |